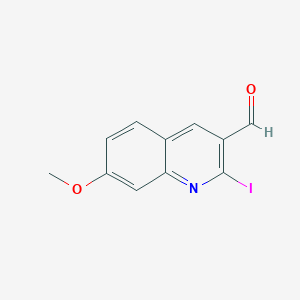
2-Iodo-7-methoxyquinoline-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinoline derivatives, such as 2-Iodo-7-methoxyquinoline-3-carbaldehyde, involves various methods. Classical synthesis protocols like Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are commonly used for the construction of the principal quinoline scaffold . Other techniques include transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Molecular Structure Analysis
The molecular structure of 2-Iodo-7-methoxyquinoline-3-carbaldehyde is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The presence of the iodine and methoxy groups on the quinoline ring adds to the complexity and functionality of the molecule .Chemical Reactions Analysis
The chemical reactions involving 2-Iodo-7-methoxyquinoline-3-carbaldehyde are diverse and depend on the functional groups present in the molecule. The presence of the iodine and methoxy groups on the quinoline ring allows for a variety of chemical reactions, including substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Iodo-7-methoxyquinoline-3-carbaldehyde are largely determined by its molecular structure. It has an empirical formula of C11H8INO2 and a molecular weight of 313.094. More detailed physical and chemical properties are not available in the retrieved papers.科学的研究の応用
Synthesis and Chemical Properties
2-Iodo-7-methoxyquinoline-3-carbaldehyde is a versatile compound in organic synthesis and chemical research. Research shows it can be pivotal in synthesizing quinoline derivatives, which are crucial for constructing fused or binary heterocyclic systems. Studies have investigated its potential in forming tetradentate ligands for coordinating rare-earth(III) ions, showcasing its utility in inorganic chemistry. Additionally, its reactivity has been explored for regioselective demethylation, providing insights into its behavior under various chemical conditions and its role in producing biologically active compounds (Hamama et al., 2018) (Albrecht et al., 2005) (Belferdi et al., 2016).
Biological Evaluations
The compound's utility extends into biological applications, where its derivatives have been evaluated for various biological activities. Palladium(II) complexes involving quinoline-3-carbaldehyde derivatives have shown significant antioxidant properties and potential for interaction with DNA and proteins, indicating their usefulness in medicinal chemistry and biological studies (Ramachandran et al., 2012).
Coordination Chemistry
2-Iodo-7-methoxyquinoline-3-carbaldehyde has also shown promise in coordination chemistry, where its derivatives have been utilized for creating complexes with rare-earth metal(III) ions. These complexes have been studied for their potential in applications ranging from material science to catalysis, highlighting the compound's versatility and importance in developing new materials and catalysts (Albrecht et al., 2005).
Antimicrobial and Antioxidant Activities
Further studies on quinoline derivatives synthesized from 2-Iodo-7-methoxyquinoline-3-carbaldehyde have shown promising antimicrobial and antioxidant activities. These studies suggest the compound's potential for developing new therapeutic agents with antibacterial and antioxidant properties, contributing to the field of pharmaceuticals and health care (Zeleke et al., 2020).
将来の方向性
The future directions for research on 2-Iodo-7-methoxyquinoline-3-carbaldehyde could involve exploring its potential applications in various fields, given its diverse range of properties. Further studies could also focus on improving the synthesis methods and understanding the biological activities of this compound .
特性
IUPAC Name |
2-iodo-7-methoxyquinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8INO2/c1-15-9-3-2-7-4-8(6-14)11(12)13-10(7)5-9/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQYRBOLCCOHEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC(=C(C=C2C=C1)C=O)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-7-methoxyquinoline-3-carbaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

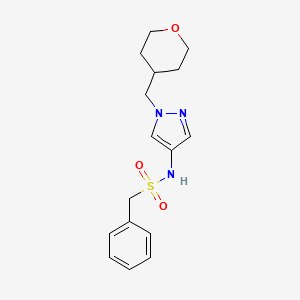
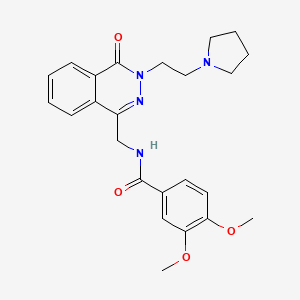
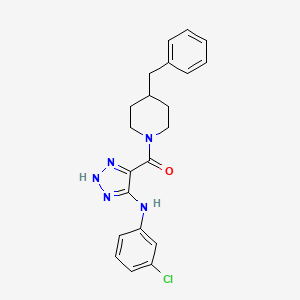
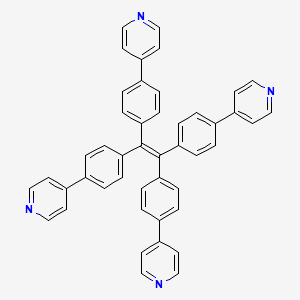
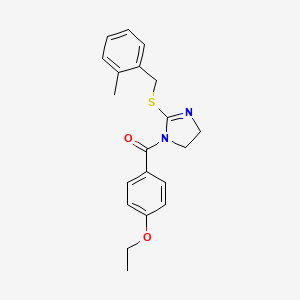
![2,3-dimethoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2990701.png)
![Tert-butyl 5-amino-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene-12-carboxylate](/img/structure/B2990704.png)
![3-bromo-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2990706.png)
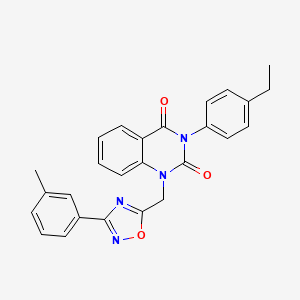
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide](/img/structure/B2990708.png)
![Ethyl 9-bromo-2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2990709.png)
![(E)-2-cyano-3-(4-ethoxyanilino)-N-(2-methylphenyl)-3-[2-oxo-2-(1-phenylethylamino)ethyl]sulfanylprop-2-enamide](/img/structure/B2990713.png)
![(2-methoxyphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2990714.png)
![N-methyl-2-(methylsulfanyl)-N-{[2-(piperidin-1-yl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2990715.png)